Phosphoramidimidic acid, N,N-bis(2-chloroethyl)-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-, dimethyl ester
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Overview
Description
Phosphoramidimidic acid, N,N-bis(2-chloroethyl)-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-, dimethyl ester is a complex organic compound that features a phosphoramidimidic acid core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidimidic acid, N,N-bis(2-chloroethyl)-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-, dimethyl ester typically involves multi-step organic reactions. The starting materials often include phosphoramidimidic acid derivatives and glucopyranosyl compounds. The reaction conditions may require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Phosphoramidimidic acid, N,N-bis(2-chloroethyl)-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents to modify the functional groups.
Reduction: Reducing agents can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reactive sites of the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives, while substitution reactions could result in the replacement of specific functional groups with new ones.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules and potential biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including anticancer or antiviral activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The pathways involved may include inhibition or activation of biochemical processes, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to phosphoramidimidic acid, N,N-bis(2-chloroethyl)-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-, dimethyl ester include other phosphoramidimidic acid derivatives and glucopyranosyl compounds. These compounds may share similar structural features and chemical properties.
Uniqueness
What sets this compound apart is its specific combination of functional groups and the resulting chemical and biological properties. This uniqueness can make it particularly valuable for certain applications in research and industry.
Properties
CAS No. |
155919-81-6 |
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Molecular Formula |
C20H33Cl2N2O11P |
Molecular Weight |
579.4 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[2-chloroethyl-[2-chloroethylimino(dimethoxy)-λ5-phosphanyl]amino]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C20H33Cl2N2O11P/c1-12(25)31-11-16-17(32-13(2)26)18(33-14(3)27)19(34-15(4)28)20(35-16)24(10-8-22)36(29-5,30-6)23-9-7-21/h16-20H,7-11H2,1-6H3/t16-,17-,18+,19-,20-/m1/s1 |
InChI Key |
NYIGRXMRDFCIHL-OUUBHVDSSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N(CCCl)P(=NCCCl)(OC)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)N(CCCl)P(=NCCCl)(OC)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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